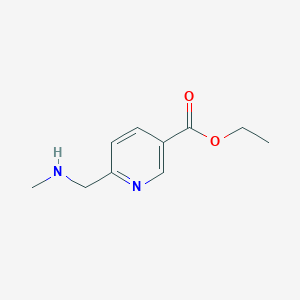![molecular formula C12H14O5 B2575722 3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid CAS No. 883545-08-2](/img/structure/B2575722.png)
3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid (MDPA) is a naturally occurring compound found in plants and fungi, as well as a synthetic compound used in scientific research. MDPA is an important compound due to its versatile applications in scientific research, as it has been used to study a variety of biochemical and physiological processes in the lab.
Scientific Research Applications
Allelochemicals from Gramineae
Compounds with a benzoxazinone skeleton, similar in structure to the compound of interest, have been studied for their allelochemical properties. They exhibit a range of biological activities, including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, which could have agronomic utility. Researchers have developed synthetic methodologies for these compounds to study their degradation, phytotoxicity, and potential applications in agriculture (Macias et al., 2006).
Synthetic Methodologies
The development of new synthetic routes for creating compounds with similar frameworks has been a key focus. For instance, the Perkin cyclization of certain alkanoic acids has been explored to synthesize benzofurans and related structures, contributing to the organic chemistry field by elucidating reaction mechanisms and expanding the toolbox for synthesizing complex molecules (Kowalewska & Kwiecień, 2008).
Antitumor Agents
Research has also been conducted on the synthesis of novel antitumor agents that share a methoxy-dioxo-dihydro-benzopyran carboxylic acid framework. These studies aim to develop compounds with potential therapeutic applications by exploring their synthesis and biological activities, particularly against cancer (Mondal et al., 2003).
Fluorescence Properties
The synthesis and characterization of benzo[c]coumarin carboxylic acids and their fluorescence properties have been examined. Compounds with larger conjugated systems and various hydrogen bonds have shown excellent fluorescence in both solution and solid states, indicating potential applications in materials science and molecular imaging (Shi et al., 2017).
Inhibition of Biological Pathways
Studies on compounds inhibiting the 5-lipoxygenase-activating protein for leukotriene synthesis demonstrate the potential of these molecules in treating inflammatory conditions and asthma. Through lead optimization, compounds with superior inhibition of leukotriene synthesis, excellent pharmacokinetics, and safety profiles have been developed (Hutchinson et al., 2009).
properties
IUPAC Name |
3-(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-7-11-10(16-4-5-17-11)6-8(9)2-3-12(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAJNPNNLMFLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)
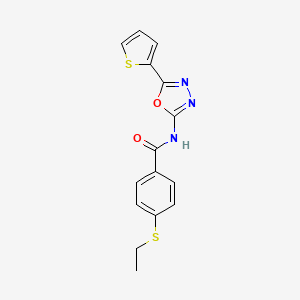

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)
![2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2575645.png)
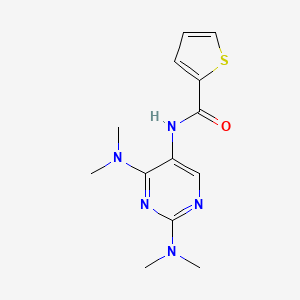
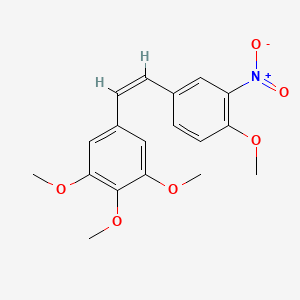
![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)
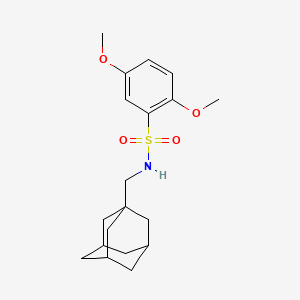
![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)
